molecular formula C12H8Cl2N6O2S B15111816 5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide

5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B15111816
M. Wt: 371.2 g/mol
InChI Key: HBZIVYHJAFSVTC-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfonamide group. The compound also contains a tetrazole ring attached to a phenyl group. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide typically involves multiple steps. One common route starts with the chlorination of pyridine to introduce chlorine atoms at the 5 and 6 positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the attachment of the tetrazole ring to the phenyl group, which can be achieved through a cyclization reaction using azide and nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can interact with biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-N-phenylpyridine-3-sulfonamide: Lacks the tetrazole ring, which may reduce its biological activity.

    N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide: Lacks chlorine atoms, which can affect its chemical reactivity.

Uniqueness

The presence of both chlorine atoms and the tetrazole ring in 5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide makes it unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8Cl2N6O2S

Molecular Weight

371.2 g/mol

IUPAC Name

5,6-dichloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-sulfonamide

InChI

InChI=1S/C12H8Cl2N6O2S/c13-11-5-10(6-15-12(11)14)23(21,22)17-8-2-1-3-9(4-8)20-7-16-18-19-20/h1-7,17H

InChI Key

HBZIVYHJAFSVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(N=C3)Cl)Cl

Origin of Product

United States

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